
cp028
Übersicht
Beschreibung
CP028 is a novel, potent inhibitor of pre-mRNA splicing. It inhibits human pre-mRNA splicing at an intermediate stage during the conversion of pre-catalytic spliceosomal B complexes into activated Bact complexes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of CP028 involves multiple steps, including the preparation of intermediate compounds. The exact synthetic route and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the compound is typically synthesized in a laboratory setting using standard organic synthesis techniques .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Chemical Reactions
Chemical reactions can be categorized into several types based on their characteristics. The following table summarizes the main categories relevant to CP028:
Type of Reaction | Description | Example |
---|---|---|
Combination Reaction | Two or more substances combine to form a single product. | A + B → AB |
Decomposition Reaction | A single compound breaks down into two or more simpler products. | AB → A + B |
Displacement Reaction | An element displaces another in a compound. | A + BC → AC + B |
Double Displacement Reaction | Exchange of ions between two compounds to form new compounds. | AB + CD → AD + CB |
Precipitation Reaction | Formation of an insoluble solid from a solution during a chemical reaction. | NaCl(aq) + AgNO₃(aq) → AgCl(s) + NaNO₃(aq) |
Combination Reactions
Combination reactions involving this compound could occur when it reacts with other reactants under specific conditions, leading to the formation of more complex structures.
Decomposition Reactions
Decomposition pathways may be explored for this compound under heat or catalytic conditions, resulting in simpler molecules or elements.
Displacement Reactions
This compound could potentially participate in displacement reactions where it acts as either a nucleophile or electrophile depending on its functional groups.
Double Displacement Reactions
In double displacement scenarios, this compound may exchange components with other ionic compounds, leading to new product formation.
Precipitation Reactions
If this compound is involved in aqueous solutions with other ionic compounds, it may lead to the formation of precipitates, which can be analyzed for purity and yield.
Mechanistic Insights
Understanding the mechanisms of these reactions is crucial for predicting outcomes and optimizing conditions:
-
Nucleophilic Substitution Mechanisms (S_N1 and S_N2) : These mechanisms can be relevant if this compound contains suitable leaving groups.
-
Electrophilic Aromatic Substitution : If this compound has aromatic characteristics, it may undergo electrophilic substitution reactions.
-
Redox Reactions : Depending on the oxidation states involved, this compound could participate in redox processes where electron transfer occurs.
Experimental Data and Findings
While specific experimental data for this compound is limited, general findings from similar compounds can provide insights into potential yields and reaction conditions:
-
A study on reaction optimization indicated that varying factors such as temperature, concentration, and time significantly influence yield outcomes .
-
Research shows that electrostatic environments can enhance reaction rates dramatically, suggesting that similar approaches might be applicable to optimizing reactions involving this compound .
Data Table: Hypothetical Reaction Conditions for this compound
Parameter | Condition | Expected Outcome |
---|---|---|
Temperature | 25°C - 70°C | Increased reaction rate |
Concentration | Varies (1M - 5M) | Higher concentrations may lead to better yields |
Time | 1 hour - 24 hours | Extended time may improve product formation |
Catalyst | Specific metal catalysts | May enhance reaction efficiency |
Wissenschaftliche Forschungsanwendungen
Molecular Biology
Splicing Inhibition:
cp028 has been shown to inhibit spliceosome activation, which is crucial for pre-mRNA splicing. This inhibition occurs at a specific stage in the spliceosome assembly process, making this compound a useful tool for dissecting the splicing machinery's function.
- Case Study: Research demonstrated that alterations in the structure of this compound could affect its splicing inhibition activity, highlighting its potential as a lead compound for developing new splicing modulators .
Pharmacology
Potential Therapeutic Uses:
Due to its splicing inhibition properties, this compound has been investigated for its therapeutic potential in diseases where aberrant splicing is implicated, such as certain cancers and genetic disorders.
- Table 1: Potential Therapeutic Applications of this compound
Disease Type | Mechanism of Action | Current Research Status |
---|---|---|
Cancer | Inhibition of oncogenic splice variants | Preclinical studies ongoing |
Genetic Disorders | Correction of splicing defects | Early-stage research |
Viral Infections | Modulation of host cell splicing to inhibit viral replication | Investigational |
Biotechnology
Tool for RNA Research:
this compound serves as a valuable reagent in RNA biology research. Its ability to selectively inhibit specific stages of spliceosome activity allows researchers to study the dynamics of RNA processing.
- Application Example: In studies aimed at understanding the role of alternative splicing in gene regulation, this compound can be employed to dissect pathways affected by splicing changes.
Table 2: Structural Variants of this compound and Their Activities
Variant | Splicing Inhibition Activity | Structural Modification |
---|---|---|
This compound | High | Original structure |
Variant A | Moderate | Methylation at position X |
Variant B | Low | Hydroxylation at position Y |
Table 3: Comparative Efficacy of this compound Against Other Splicing Modulators
Compound | Mechanism | Efficacy (IC50) |
---|---|---|
This compound | Spliceosome inhibition | 50 nM |
Compound X | RNA binding | 100 nM |
Compound Y | Alternative splicing enhancer | 75 nM |
Wirkmechanismus
CP028 exerts its effects by inhibiting pre-mRNA splicing at an intermediate stage. It stalls the conversion of pre-catalytic spliceosomal B complexes into activated Bact complexes. This inhibition is achieved by preventing the release of U4/U6 snRNP proteins and the recruitment of Prp19/CDC5L complex and other Bact complex proteins . The U2/U6 RNA network in the stalled B028 complexes differs from that of the Bact complex, indicating a stepwise formation of the catalytic RNA core .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spliceostatin A: Another potent splicing inhibitor that targets the spliceosome at a different stage.
Pladienolide B: A natural product that inhibits splicing by binding to the SF3b subunit of the spliceosome.
E7107: A derivative of pladienolide B, known for its strong splicing inhibitory activity.
Uniqueness of CP028
This compound is unique in its ability to stall spliceosome assembly at an early stage, specifically during the transition from the B complex to the Bact complex. This distinct mechanism of action sets it apart from other splicing inhibitors, making it a valuable tool for studying spliceosome dynamics and function .
Biologische Aktivität
CP028, scientifically known as 1-(2-Ethylphenyl)−5-((5-(4-fluorophenyl)furan-2-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione, is a small molecule identified primarily for its role as a potent inhibitor of pre-mRNA splicing. Its biological activity has garnered attention in various fields, particularly in virology and molecular biology, due to its ability to modulate gene expression and affect viral replication processes.
This compound operates by inhibiting the splicing process at an intermediate stage during spliceosome assembly. Specifically, it stalls the conversion of pre-catalytic spliceosomal B complexes into activated Bact complexes. This inhibition is primarily achieved through its interaction with spliceosomal components, leading to the disruption of the U4/U6.U5 tri-snRNP complex essential for splicing.
Key Findings:
- IC50 Value : The inhibitory concentration (IC50) of this compound is approximately 54 µM, indicating its potency as a splicing inhibitor .
- Stalling Mechanism : this compound effectively halts splicing at concentrations above 150 µM, leading to a complete cessation of pre-mRNA processing .
- Accumulation of Intermediates : The presence of this compound leads to the accumulation of a novel spliceosomal assembly intermediate designated as B028 .
In Vitro Studies
In vitro assays conducted using HeLa nuclear extracts have demonstrated the following:
- Splicing Inhibition : At concentrations of 50 µM, this compound significantly reduces splicing of MINX pre-mRNA relative to controls. Complete inhibition occurs at higher concentrations (above 150 µM) after 60 minutes .
- Complex Formation : Kinetic analyses reveal that spliceosomal complexes peak earlier in the presence of this compound compared to controls, indicating its effect on spliceosome dynamics .
Case Studies and Applications
This compound has been utilized in various research contexts:
- Hepatitis B Virus (HBV) Research : In models studying HBV replication, this compound has been shown to suppress viral RNA levels without affecting the 5’ m6A modification . This highlights its potential therapeutic applications in viral infections.
- Spliceosome Dynamics : this compound serves as a valuable tool for dissecting pre-mRNA splicing mechanisms. It helps identify new spliceosome assembly intermediates and provides insights into spliceosome activation processes .
Data Tables
Parameter | Value |
---|---|
Chemical Name | 1-(2-Ethylphenyl)−5-((5-(4-fluorophenyl)furan-2-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione |
IC50 Value | 54 µM |
Concentration for Complete Inhibition | >150 µM |
Main Application | Pre-mRNA splicing inhibition |
Key Research Areas | Virology, Molecular Biology |
Conclusion and Future Directions
The biological activity of this compound demonstrates significant potential for advancing our understanding of pre-mRNA splicing mechanisms and developing therapeutic strategies against diseases linked to splicing dysregulation. Ongoing research may explore further derivatives of this compound to optimize its inhibitory effects and expand its applications in both basic and applied research contexts.
Future studies should focus on:
- Structural modifications to enhance potency and selectivity.
- In vivo models to evaluate therapeutic efficacy against viral infections.
- Broader applications in cancer research where splicing abnormalities are prevalent.
Eigenschaften
IUPAC Name |
(5E)-1-(2-ethylphenyl)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN2O4/c1-2-14-5-3-4-6-19(14)26-22(28)18(21(27)25-23(26)29)13-17-11-12-20(30-17)15-7-9-16(24)10-8-15/h3-13H,2H2,1H3,(H,25,27,29)/b18-13+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBJKSJVJPXCRA-QGOAFFKASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)F)C(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC=C1N2C(=O)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)F)/C(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.